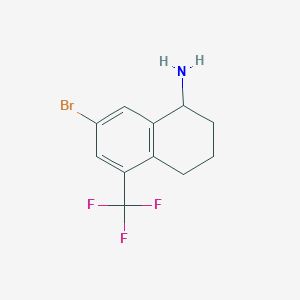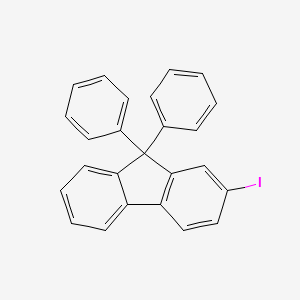
(2S,3AR,7aR)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3AR,7aR)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3AR,7aR)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a cyclization reaction to form the indole ring, followed by the introduction of the tert-butoxycarbonyl group and the carboxylate group under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3AR,7aR)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or alkane. Substitution reactions could introduce new functional groups such as halides, amines, or ethers.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (2S,3AR,7aR)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies using techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling would be needed to elucidate these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2S,3AR,7aR)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylate include other indole derivatives such as:
- Indole-3-acetic acid
- Indole-3-butyric acid
- Indole-3-carbinol
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C14H22NO4- |
|---|---|
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
(2S,3aR,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/p-1/t9-,10-,11+/m1/s1 |
Clave InChI |
POJYGQHOQQDGQZ-MXWKQRLJSA-M |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@@H]2CCCC[C@@H]2C[C@H]1C(=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


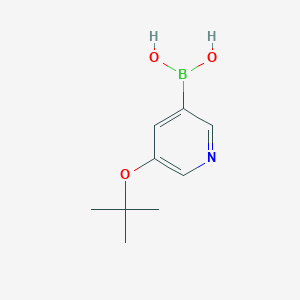
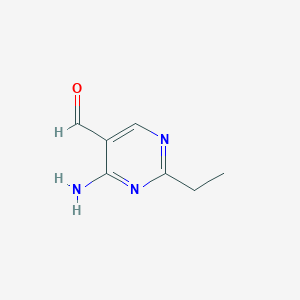
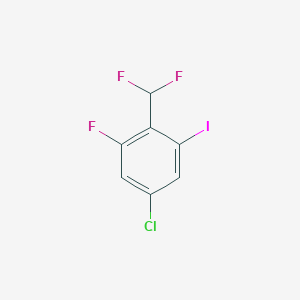
![8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
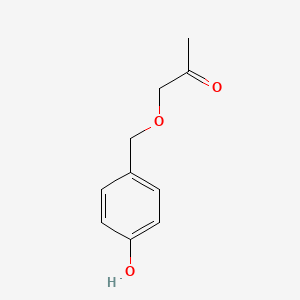
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)
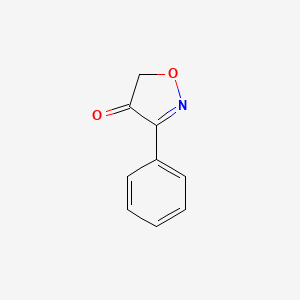


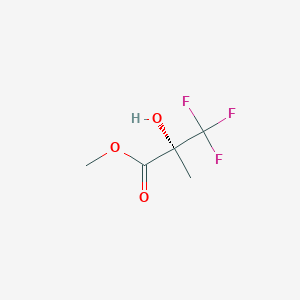
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
